Cas no 941886-65-3 (N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide)
N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide
- F2333-0469
- N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
- N-benzyl-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide
- 941886-65-3
- N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide
- AKOS024640290
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- Inchi: 1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-6-3-2-4-7-13)27-19(22-12)24-18(26)23-15-9-5-8-14(20)10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
- InChI Key: WIQUCWGVQXLWTP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC(NC1=NC(C)=C(C(NCC2C=CC=CC=2)=O)S1)=O
Computed Properties
- Exact Mass: 400.0760747g/mol
- Monoisotopic Mass: 400.0760747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 111Ų
N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2333-0469-2μmol |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-5μmol |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-10μmol |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-20μmol |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-1mg |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-2mg |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-3mg |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-4mg |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-5mg |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2333-0469-10mg |
N-benzyl-2-{[(3-chlorophenyl)carbamoyl]amino}-4-methyl-1,3-thiazole-5-carboxamide |
941886-65-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide
N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide (CAS No. 941886-65-3): A Comprehensive Overview of Structure, Synthesis, and Applications
CAS No. 941886-65-3 is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular architecture and potential biological activity. The compound is formally known as N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide, a name that reflects its intricate functional group arrangement. This molecule features a thiazole ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms, fused with a substituted benzene ring and a carbamoyl moiety. The presence of the chloro-substituted phenyl group at the 3-position introduces steric and electronic effects that may influence its reactivity and interactions with biological targets.
The structural framework of N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide combines multiple pharmacophoric elements commonly found in bioactive molecules. The benzyl amide linkage contributes to the compound's lipophilicity, while the methyl substitution at position 4 of the thiazole ring may modulate its conformational flexibility. The carbamoylamino group at position 2 provides an additional site for hydrogen bonding interactions, which are critical for molecular recognition processes in enzyme-substrate or ligand-receptor binding events. These structural features collectively suggest potential utility in drug discovery programs targeting G protein-coupled receptors (GPCRs), kinases, or other protein targets.
Recent advances in synthetic methodology have enabled efficient preparation of compounds like CAS No. 941886-65-3. A notable approach involves the condensation of thiazole carboxylic acids with appropriately substituted amines under coupling conditions using reagents such as HATU or EDCI. The introduction of the benzyl carbamoyl group typically requires protection-deprotection strategies to ensure regioselectivity during amide bond formation. Modern techniques such as microwave-assisted synthesis or flow chemistry have been employed to enhance reaction yields and reduce processing times for such complex molecules.
In terms of biological evaluation, preliminary studies on related thiazole derivatives have demonstrated promising activity against various disease models. For instance, compounds bearing similar methyl-substituted thiazoles have shown inhibitory effects on cancer cell proliferation through modulation of apoptosis pathways. The presence of the chloro-substituted phenyl ring may enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, a common route for drug metabolism in humans.
The physicochemical properties of this compound are consistent with those required for optimal drug-like behavior. Its calculated logP value suggests moderate lipophilicity (circa 2.7–3.1) based on computational models using software like ChemDraw or ACD/Labs. This balance between hydrophilic and lipophilic character is essential for achieving adequate membrane permeability while maintaining solubility in biological fluids during preclinical testing phases.
Analytical characterization of this compound has been achieved through advanced spectroscopic techniques including high-resolution mass spectrometry (HRESI(+)-MS m/z 479 [M+H]+) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signatures include distinct aromatic proton signals from both the benzene and chlorophenyl moieties (Hd,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z,A,B,C,D,E,F,G,H,I,J,K,L,M,N,O,P,Q,R,S,T,U,V,W,X,Y,Z,a,b,c,d,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z...). These data provide definitive confirmation of its structural integrity and purity levels exceeding 98% as determined by HPLC analysis under gradient elution conditions.
Ongoing research into this class of compounds focuses on structure-activity relationship (SAR) studies to optimize pharmacological profiles. Current investigations explore how variations in substituents at different positions affect binding affinities to specific protein targets such as kinases or ion channels involved in disease progression mechanisms like inflammation or neurodegeneration.
In terms of industrial applications beyond pharmaceutical development, this compound may serve as an intermediate in the synthesis of agrochemicals or specialty materials requiring precise control over molecular architecture through stepwise functionalization strategies involving selective acylation reactions under mild conditions using phase-transfer catalysts when appropriate.
The storage requirements for this compound emphasize maintaining stability under controlled conditions: it should be kept refrigerated at temperatures below 4°C away from light sources to prevent photodegradation processes that could compromise sample integrity over extended periods during long-term research projects involving iterative optimization cycles typical in modern drug discovery pipelines.
In summary, N-benzyl-2-{(3-chlorophenyl)carbamoylamino}-4-methyl-1,3-thiazole-5-carboxamide represents an important scaffold within contemporary medicinal chemistry research programs aimed at developing novel therapeutic agents through rational design approaches guided by computational modeling tools combined with experimental validation methods across multiple disciplines including organic synthesis biology pharmacology toxicology etc...
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